

Technical Guide: rac 4-Sulfoxy Propranolol-d7 Sodium Salt

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Compound of Interest

Compound Name: *rac 4-Sulfoxy Propranolol-d7 Sodium Salt*

Cat. No.: *B13839961*

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Executive Summary

rac 4-Sulfoxy Propranolol-d7 Sodium Salt (Synonyms: 4-Hydroxypropranolol-d7 sulfate) is a stable isotope-labeled conjugate used primarily as an Internal Standard (IS) in the bioanalysis of beta-blocker metabolism. It represents the Phase II sulfated metabolite of 4-hydroxypropranolol, the primary active metabolite of Propranolol.

This guide details the physicochemical properties, metabolic context, and analytical protocols for utilizing this compound in high-sensitivity LC-MS/MS workflows. It addresses the specific challenges of handling labile sulfate conjugates and provides a self-validating framework for accurate quantitation in DMPK (Drug Metabolism and Pharmacokinetics) studies.

Chemical Identity & Physicochemical Properties[1] [2][3][4]

The nomenclature "4-Sulfoxy" is a catalog-specific designation often used by synthesis vendors. Chemically, this compound is the 4-O-sulfate ester of 4-hydroxypropranolol, with a deuterated isopropyl amine side chain.

Structural Specifications

Property	Detail
Chemical Name	4-[2-Hydroxy-3-[(propan-2-yl-d7)amino]propoxy]naphthalen-1-yl hydrogen sulfate sodium salt
Common Name	rac 4-Hydroxypropranolol-d7 Sulfate Sodium Salt
CAS Number	87075-33-0 (Unlabeled parent); d7-analog is vendor-specific
Molecular Formula	C ₁₆ H ₁₃ D ₇ NNaO ₆ S
Molecular Weight	384.43 g/mol (Sodium Salt) / ~362.45 g/mol (Free Acid)
Isotopic Purity	≥ 99% Deuterium incorporation (d7)
Solubility	Soluble in Methanol, DMSO, Water (>10 mg/mL)
Appearance	Off-white to pale beige solid
pKa	~9.5 (Amine), ~-2 (Sulfate ester)

Structural Integrity Note

The "d7" label is located on the isopropyl group (

). This positioning is critical for MS/MS analysis because the label is retained in the specific fragment ions characteristic of the propylamine side chain, distinguishing it from ring-labeled analogs.

Metabolic Context & Significance[7]

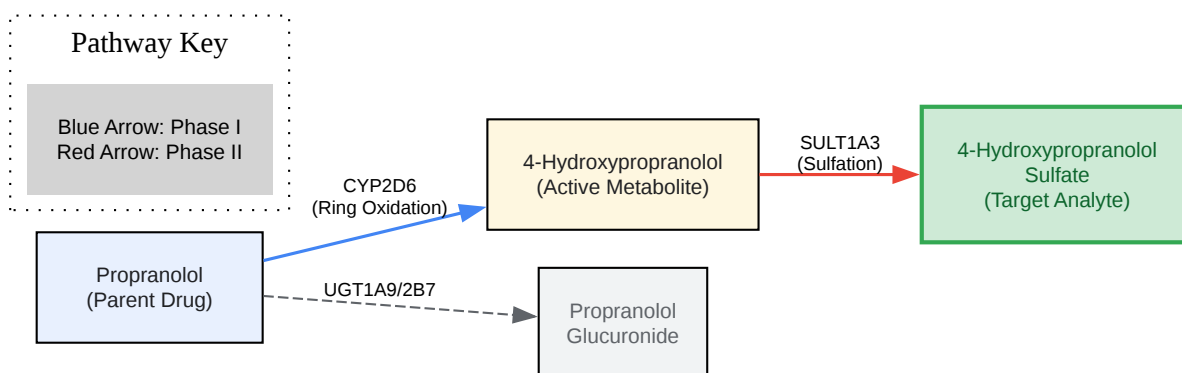
Propranolol undergoes extensive hepatic metabolism. Understanding the precise placement of 4-Sulfoxy Propranolol-d7 in this pathway is essential for interpreting pharmacokinetic data.

The Biotransformation Pathway

- Phase I (Oxidation): Propranolol is hydroxylated at the C4 position of the naphthalene ring by CYP2D6 to form 4-Hydroxypropranolol. This metabolite is pharmacologically active and equipotent to the parent drug.
- Phase II (Conjugation): 4-Hydroxypropranolol is rapidly conjugated by SULT1A3 (Sulfotransferase) to form 4-Hydroxypropranolol Sulfate. This step inactivates the metabolite and increases water solubility for renal excretion.

Pathway Visualization

The following diagram illustrates the metabolic cascade and the enzyme systems involved.



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Figure 1: Metabolic pathway of Propranolol leading to the formation of the 4-sulfate conjugate.

Analytical Methodologies (LC-MS/MS)[9]

Using rac 4-Sulfoxy Propranolol-d7 as an Internal Standard (IS) requires specific mass spectrometry parameters to ensure no "cross-talk" with the unlabeled analyte.

Mass Spectrometry Parameters (ESI+)

The sulfate group is labile. Source parameters must be optimized to prevent in-source fragmentation (loss of

) before the precursor ion enters the quadrupole.

Parameter	Setting	Rationale
Ionization Mode	ESI Positive (+)	Protonation of the secondary amine ().
Precursor Ion (Q1)	363.2 m/z	Calculated as Free Acid (). Sodium dissociates in source.
Product Ion (Q3)	116.1 m/z	Characteristic d7-isopropyl amine fragment.
Alt. Product Ion	283.1 m/z	Loss of group (Neutral Loss of 80 Da).
Cone Voltage	Low (20-30 V)	Critical to prevent premature loss of the sulfate group.
Collision Energy	25-35 eV	Optimized for the 363 -> 116 transition.

Sample Preparation Protocol

Challenge: Sulfate conjugates can hydrolyze back to the phenol in acidic environments or due to bacterial sulfatase activity. Solution: Use a buffered extraction method and maintain cold chain.

Step-by-Step Extraction (Protein Precipitation)

- Aliquot: Transfer 50 μ L of plasma/serum to a clean 96-well plate.
- IS Spike: Add 10 μ L of rac 4-Sulfoxy Propranolol-d7 working solution (100 ng/mL in Methanol).
- Precipitation: Add 200 μ L of Acetonitrile containing 0.1% Formic Acid (cold, 4°C).
 - Note: The acid aids protein crash but must be kept cold to minimize hydrolysis.

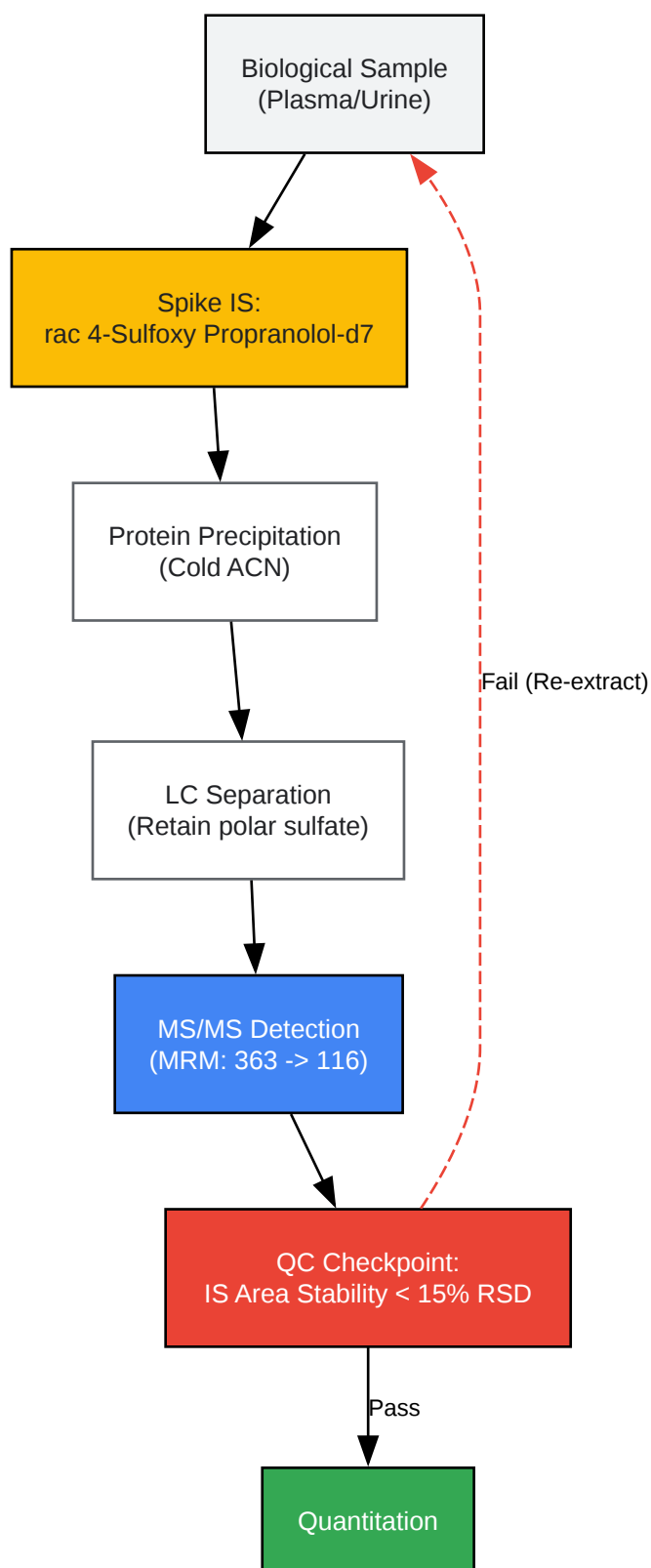
- Vortex/Centrifuge: Vortex for 30s; Centrifuge at 4000g for 10 min at 4°C.
- Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial mobile phase).

Chromatographic Separation

- Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 3 minutes.
- Retention Time: The sulfate conjugate is more polar than Propranolol and 4-Hydroxypropranolol, eluting earlier in reverse phase.

Experimental Workflow & Quality Assurance

To ensure data integrity (E-E-A-T), the following workflow incorporates checkpoint validation.



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Figure 2: Validated LC-MS/MS workflow for sulfate metabolite quantitation.

Self-Validating System Checks

- IS Response Monitoring: The area count of the d7-IS should be monitored across the run. A drift >15% indicates matrix effects (ion suppression) or source contamination.
- Retention Time Locking: The d7-IS must co-elute exactly with the unlabeled analyte. Any shift suggests chromatographic instability.
- Blank Check: Inject a double blank (no analyte, no IS) after the highest standard to check for carryover, which is common with sticky naphthalene derivatives.

Handling, Stability & Safety

Storage Conditions

- Solid State: Store at -20°C under desiccated conditions. Protect from light.
- Solution State: Stock solutions (1 mg/mL in DMSO/MeOH) are stable for 1 month at -20°C.
- Working Solutions: Prepare fresh weekly. Avoid acidic aqueous storage for >24 hours, as the sulfate ester will hydrolyze to 4-hydroxypropranolol.

Safety Profile

- Hazard: Irritant.
- PPE: Standard laboratory PPE (gloves, goggles, lab coat).
- Disposal: Dispose of as hazardous chemical waste (halogenated/organic solvent waste).

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